4-Dimethylaminopyridine N-oxide
Overview
Description
4-Dimethylaminopyridine N-oxide is a derivative of pyridine with the molecular formula C₇H₁₀N₂O. This compound is of interest due to its unique chemical properties and its applications in various fields, including chemistry, biology, and industry. It is known for its role as a nucleophilic catalyst and its ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Dimethylaminopyridine N-oxide can be synthesized through the oxidation of 4-dimethylaminopyridine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high yield. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylaminopyridine N-oxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting alkyl halides into aldehydes or ketones.
Reduction: It can be reduced back to 4-dimethylaminopyridine under specific conditions.
Substitution: It participates in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various electrophiles can be used, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and ketones are the major products.
Reduction: 4-Dimethylaminopyridine is the primary product.
Substitution: The products vary based on the electrophile used.
Scientific Research Applications
4-Dimethylaminopyridine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterifications and acylations.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Dimethylaminopyridine N-oxide involves its role as a nucleophilic catalyst. It activates electrophiles by forming reactive intermediates, which then undergo nucleophilic attack by other reactants. This mechanism is particularly useful in esterification and acylation reactions, where it enhances the reactivity of the acylating agents .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A closely related compound that lacks the N-oxide group.
Pyridine N-oxide: Another related compound that lacks the dimethylamino group.
Uniqueness
4-Dimethylaminopyridine N-oxide is unique due to the presence of both the dimethylamino group and the N-oxide group. This combination imparts distinct chemical properties, making it a versatile reagent in various chemical reactions .
Properties
IUPAC Name |
N,N-dimethyl-1-oxidopyridin-1-ium-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8(2)7-3-5-9(10)6-4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMNQOYCHMGCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143345 | |
Record name | N,N-Dimethyl-4-pyridinamine, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-31-8 | |
Record name | N,N-Dimethyl-4-pyridinamine, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylamino)pyridine N-Oxide Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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